

"6-Chloro-1,2,3,4-tetrahydroquinoxaline" basic properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 6-Chloro-1,2,3,4-tetrahydroquinoxaline

CAS No.: 73855-45-5

Cat. No.: B1274241

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An In-depth Technical Guide to 6-Chloro-1,2,3,4-tetrahydroquinoxaline

Abstract: This guide provides a comprehensive technical overview of **6-Chloro-1,2,3,4-tetrahydroquinoxaline**, a heterocyclic compound of interest in medicinal chemistry. While specific research on this particular derivative is limited, this document synthesizes available data and provides critical context based on the well-established chemistry of the parent tetrahydroquinoxaline scaffold. The guide covers physicochemical properties, general synthesis strategies, potential applications in drug discovery, and essential safety information, tailored for researchers, scientists, and drug development professionals.

Introduction and Significance

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a vast range of pharmacological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.^{[1][2][3][4]} The reduction of this aromatic system to its 1,2,3,4-tetrahydro state yields a flexible, three-dimensional structure that is often utilized as a bioisosteric replacement for other heterocyclic

cores like quinoline or isoquinoline.^{[2][5]} This structural motif is present in numerous biologically active compounds and serves as a versatile building block for creating novel therapeutic agents.

6-Chloro-1,2,3,4-tetrahydroquinoxaline (CAS 73855-45-5) is a specific derivative within this class. The introduction of a chlorine atom onto the benzene ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic character. This, in turn, can influence its metabolic stability and binding affinity to biological targets. While detailed biological studies on this exact molecule are not widely published, its structural similarity to other active compounds makes it a molecule of significant interest for synthetic and medicinal chemists.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in research and development. The known identifiers and computed properties for **6-Chloro-1,2,3,4-tetrahydroquinoxaline** are summarized below. It is important to note that experimental data for properties like melting point, boiling point, and solubility are not readily available in the public domain and should be determined empirically or sourced from the specific supplier.

Property	Value	Source
CAS Number	73855-45-5	[6]
Molecular Formula	C ₈ H ₉ ClN ₂	[6]
Molecular Weight	168.62 g/mol	[6]
IUPAC Name	6-chloro-1,2,3,4-tetrahydroquinoxaline	
SMILES	<chem>C1CNC2=C(N1)C=CC(=C2)Cl</chem>	[6]
InChI Key	SBWVMNMIHNOTET-UHFFFAOYSA-N	[6]
Predicted pKa	3.70 ± 0.70	[6]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for **6-Chloro-1,2,3,4-tetrahydroquinoxaline** is not published in peer-reviewed literature, its synthesis can be inferred from established methods for creating the tetrahydroquinoxaline core. The most common approach involves the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound, followed by reduction of the resulting quinoxaline.

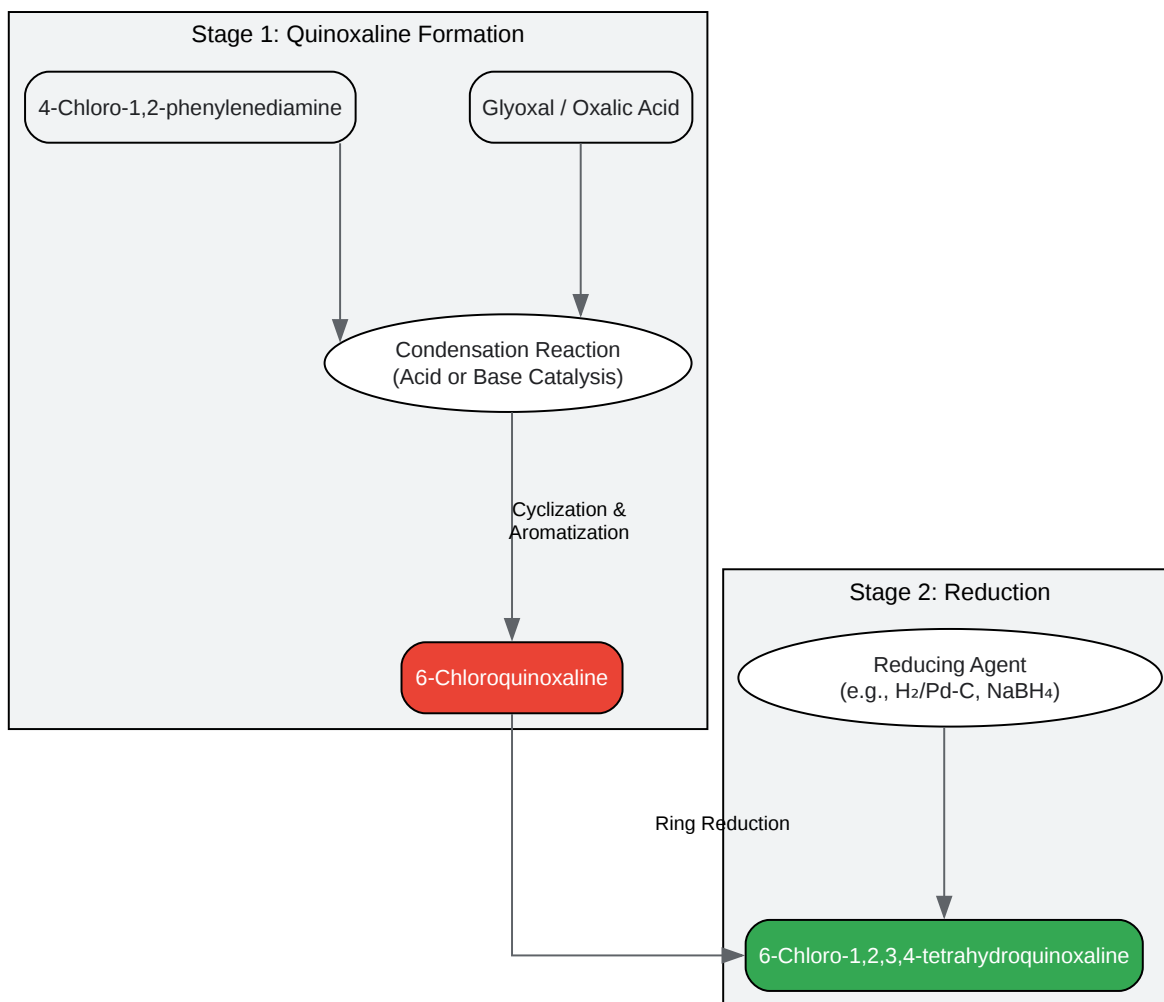
A representative synthetic workflow is outlined below. The key starting material would be 4-chloro-1,2-phenylenediamine.

General Synthesis Workflow

The synthesis generally proceeds in two main stages:

- **Condensation:** Reaction of the diamine with a suitable two-carbon electrophile (e.g., glyoxal or oxalic acid) to form the aromatic 6-chloroquinoxaline ring.
- **Reduction:** Subsequent reduction of the pyrazine ring to yield the final tetrahydro- derivative. Various reducing agents can be employed for this step.

The following diagram illustrates this general synthetic logic.



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Caption: General synthetic pathway for **6-Chloro-1,2,3,4-tetrahydroquinoxaline**.

Reactivity Insights

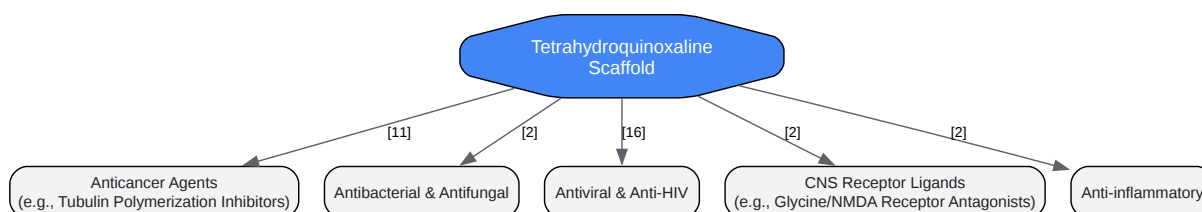
The tetrahydroquinoxaline core contains two secondary amine groups. These amines are nucleophilic and can undergo common reactions such as alkylation, acylation, and sulfonylation.[7] For instance, recent studies have shown the synthesis of novel colchicine binding site inhibitors by reacting the parent 1,2,3,4-tetrahydroquinoxaline with various sulfonyl chlorides.[7] This demonstrates that the nitrogen atoms at positions 1 and 4 are reactive sites for further functionalization, allowing **6-Chloro-1,2,3,4-tetrahydroquinoxaline** to serve as a valuable intermediate in the synthesis of more complex molecules.

Applications in Drug Discovery and Medicinal Chemistry

The true value of the tetrahydroquinoxaline scaffold lies in its wide applicability in medicinal chemistry.[8] While direct biological data for the 6-chloro derivative is scarce, the activities of related analogues provide a strong rationale for its use in drug discovery programs.

A Privileged Scaffold

The tetrahydroquinoxaline nucleus is a core component of compounds targeting a diverse range of biological systems. Its derivatives have been investigated for multiple therapeutic applications.



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Caption: Diverse biological activities associated with the tetrahydroquinoxaline core.

Role as a Synthetic Intermediate

Given the established reactivity of the scaffold, **6-Chloro-1,2,3,4-tetrahydroquinoxaline** is best viewed as a versatile starting material. The chloro-substituent and the two secondary amines provide three distinct points for chemical modification, enabling the creation of diverse chemical libraries for high-throughput screening. For example, a recent study detailed the design and synthesis of tetrahydroquinoxaline sulfonamide derivatives as potential anticancer agents that inhibit tubulin polymerization by binding to the colchicine site.[7] This work underscores the utility of the core structure in developing potent and targeted therapeutics.

Spectroscopic Data

Definitive structural elucidation relies on spectroscopic methods. While public databases do not currently feature the full ^1H NMR, ^{13}C NMR, or mass spectrometry data for **6-Chloro-1,2,3,4-tetrahydroquinoxaline**, researchers synthesizing or purchasing this compound should perform these analyses for verification. Data for the parent compound (1,2,3,4-tetrahydroquinoxaline) and related aromatic quinoxalines can be found in spectral databases, which can serve as a reference for interpreting new spectra.[9][10]

Safety and Handling

Specific safety data for **6-Chloro-1,2,3,4-tetrahydroquinoxaline** is not available.[6] However, based on data from structurally similar compounds, it should be handled with appropriate care.

- General Hazards: The parent compound, 1,2,3,4-tetrahydroquinoxaline, is classified as toxic if swallowed.[10] A methylated analog, 6-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline, carries warnings for causing skin, eye, and respiratory irritation. Therefore, it is prudent to assume this compound may have similar hazards.
- Recommended Precautions:
 - Handle only in a well-ventilated area or chemical fume hood.[11]
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
 - Avoid breathing dust, fumes, or vapors.[11]
 - Wash hands thoroughly after handling.[12]

- Store in a tightly closed container in a dry, cool place.[13]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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- To cite this document: BenchChem. ["6-Chloro-1,2,3,4-tetrahydroquinoxaline" basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1274241/docs#6-chloro-1-2-3-4-tetrahydroquinoxaline-basic-properties\]](https://www.benchchem.com/product/b1274241/docs#6-chloro-1-2-3-4-tetrahydroquinoxaline-basic-properties)

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